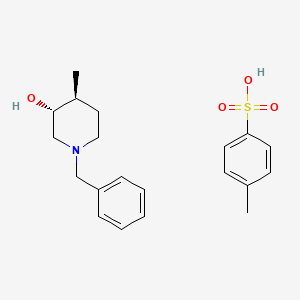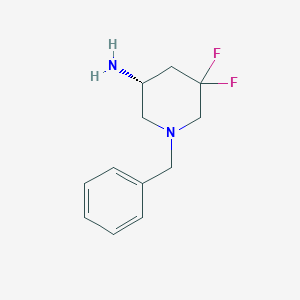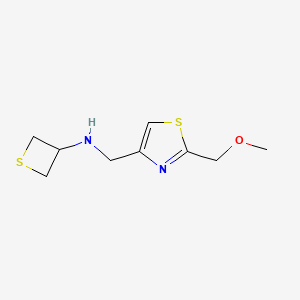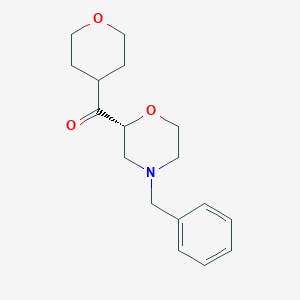![molecular formula C12H18O2 B15276708 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione](/img/structure/B15276708.png)
1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione is a unique organic compound characterized by its bicyclic structure. The compound features a bicyclo[2.2.2]octane ring system attached to a butane-1,3-dione moiety. This structure imparts significant strain and rigidity, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.
Attachment of the Butane-1,3-dione Moiety: This step involves the functionalization of the bicyclo[2.2.2]octane ring with a butane-1,3-dione group. This can be done through various methods, including alkylation or acylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by subsequent functionalization steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying strain and reactivity in bicyclic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione involves its interaction with molecular targets through its functional groups. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical pathways.
類似化合物との比較
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Shares the bicyclo[2.2.2]octane core but differs in the functional groups attached.
Bicyclo[1.1.0]butane: Another bicyclic compound with a different ring system and reactivity.
Uniqueness: 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione is unique due to its combination of the bicyclo[2.2.2]octane ring and the butane-1,3-dione moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
1-(2-bicyclo[2.2.2]octanyl)butane-1,3-dione |
InChI |
InChI=1S/C12H18O2/c1-8(13)6-12(14)11-7-9-2-4-10(11)5-3-9/h9-11H,2-7H2,1H3 |
InChIキー |
ILJAZMTWJXCRSX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)C1CC2CCC1CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15276632.png)




![2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15276663.png)
![9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B15276665.png)
![4-[2-Amino-2-(pyrimidin-2-YL)ethyl]phenol](/img/structure/B15276677.png)

![5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid](/img/structure/B15276683.png)



![4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B15276724.png)
